molecular formula C13H10N2O B14516448 3-Methyloxepino[2,3-B]quinoxaline CAS No. 62911-89-1

3-Methyloxepino[2,3-B]quinoxaline

Cat. No.: B14516448
CAS No.: 62911-89-1
M. Wt: 210.23 g/mol
InChI Key: OWLQDBMZYXDCBA-UHFFFAOYSA-N
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Description

3-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that features a fused ring system combining an oxepine and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable diketone or aldehyde, followed by cyclization to form the quinoxaline core. The oxepine ring can be introduced through further functionalization and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Methyloxepino[2,3-B]quinoxaline is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and materials with specific electronic properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 3-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

62911-89-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-methyloxepino[3,2-b]quinoxaline

InChI

InChI=1S/C13H10N2O/c1-9-6-7-12-13(16-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3

InChI Key

OWLQDBMZYXDCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

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